2-(2-Thienyl)aminoacetonitrile
CAS No.:
Cat. No.: VC14100497
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2S |
|---|---|
| Molecular Weight | 138.19 g/mol |
| IUPAC Name | 2-(thiophen-2-ylamino)acetonitrile |
| Standard InChI | InChI=1S/C6H6N2S/c7-3-4-8-6-2-1-5-9-6/h1-2,5,8H,4H2 |
| Standard InChI Key | SWBKUNLBTJSKJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)NCC#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(2-Thienyl)aminoacetonitrile (PubChem CID: 18381777) is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound’s molecular structure consists of a thiophene ring attached to an aminoacetonitrile group via a carbon-nitrogen bond. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 153.20 g/mol | PubChem |
| SMILES Notation | \text{C1=CSC(=C1)NCC#N} | PubChem |
| InChIKey | SKXCMSKYFAPAOI-UHFFFAOYSA-N | PubChem |
The hydrochloride salt of this compound (CID 18381776) has a molecular weight of 174.65 g/mol, with the chloride ion stabilizing the protonated amino group .
Structural Analysis
The planar thiophene ring contributes to the compound’s aromaticity, while the aminoacetonitrile side chain introduces polar and nucleophilic characteristics. Density functional theory (DFT) studies on analogous systems, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, reveal that the amino and nitrile groups participate in intramolecular hydrogen bonding, influencing conformational stability . X-ray crystallography of related structures confirms a trans configuration in dihydrothiophene derivatives, which is critical for their reactivity in cyclization reactions .
Synthetic Methodologies
Direct Synthesis from Cyanothioacetamide
A prominent route to 2-(2-thienyl)aminoacetonitrile derivatives involves the reaction of cyanothioacetamide with α-thiocyanatoacetophenone under basic conditions. For example, KOH-catalyzed condensation in ethanol yields trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with up to 85% efficiency . The mechanism proceeds via a Michael addition followed by intramolecular cyclization, as supported by r²SCAN-3c quantum chemical calculations .
Representative Reaction Conditions:
Alternative Pathways
Alternative syntheses utilize α-bromochalcones and cyanothioacetamide, where a Mannich-type addition initiates the formation of dihydrothiophene intermediates. This method avoids foul-smelling byproducts and operates under metal-free conditions, aligning with green chemistry principles .
Reactivity and Applications
Cyclization to Thieno[2,3-d]pyrimidines
2-(2-Thienyl)aminoacetonitrile derivatives undergo double Mannich-type cyclization with formaldehyde and primary amines to form thieno[2,3-d]pyrimidines. These heterocycles are pharmacologically relevant, exhibiting antitumor and antimicrobial activities. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of formaldehyde, followed by ring closure .
Example Reaction:
Conditions: Room temperature, ethanol, 2–4 hours .
Functionalization at the Nitrile Group
The nitrile moiety can be hydrolyzed to carboxylic acids or reduced to amines, expanding the compound’s utility in derivatization. For instance, acidic hydrolysis yields 2-(2-thienyl)aminoacetic acid, a precursor for peptide conjugates .
Computational Insights
DFT studies on analogous systems reveal that the energy barrier for cyclization via intramolecular S2 substitution is 25–30 kcal/mol, favoring the formation of trans-dihydrothiophenes . The nitrile group’s electron-withdrawing effect stabilizes transition states, reducing activation energies by 5–7 kcal/mol compared to non-cyano analogs .
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